molecular formula C24H30N6O2 B4247099 (3S,4S)-1-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol

(3S,4S)-1-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol

Cat. No.: B4247099
M. Wt: 434.5 g/mol
InChI Key: JSOHQGNFDPSZIA-VXKWHMMOSA-N
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Description

The compound (3S,4S)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol** is a complex organic molecule that features a combination of imidazole, pyridine, piperazine, and pyrrolidinol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol** typically involves multi-step organic synthesis. The process may start with the preparation of the imidazole derivative, followed by the introduction of the methoxyphenyl group. Subsequent steps involve the formation of the pyrrolidinol ring and the attachment of the pyridinyl-piperazine moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization. The scalability of the synthesis would be a key consideration for industrial production.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol** can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines

Scientific Research Applications

(3S,4S)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol** has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (3S,4S)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol** involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol** can be compared to other compounds with similar structures, such as:
    • 1-(4-methoxyphenyl)-1H-imidazole
    • 4-(2-pyridinyl)-1-piperazine
    • 3-pyrrolidinol

Uniqueness

The uniqueness of (3S,4S)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol** lies in its combination of multiple functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3S,4S)-1-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-32-20-7-5-19(6-8-20)30-11-10-26-24(30)18-27-16-21(22(31)17-27)28-12-14-29(15-13-28)23-4-2-3-9-25-23/h2-11,21-22,31H,12-18H2,1H3/t21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOHQGNFDPSZIA-VXKWHMMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2CN3CC(C(C3)O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C=CN=C2CN3C[C@@H]([C@H](C3)O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4S)-1-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
Reactant of Route 2
(3S,4S)-1-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
Reactant of Route 3
Reactant of Route 3
(3S,4S)-1-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
Reactant of Route 4
(3S,4S)-1-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
Reactant of Route 5
Reactant of Route 5
(3S,4S)-1-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
Reactant of Route 6
(3S,4S)-1-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol

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